molecular formula C13H17FN2O2 B7471349 N-(5-acetamido-2-fluorophenyl)-2,2-dimethylpropanamide

N-(5-acetamido-2-fluorophenyl)-2,2-dimethylpropanamide

Cat. No. B7471349
M. Wt: 252.28 g/mol
InChI Key: OSSSZUCTBZTQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-acetamido-2-fluorophenyl)-2,2-dimethylpropanamide, also known as AF-DX 384, is a selective antagonist of the muscarinic acetylcholine receptor subtype M2 and M4. It is a chemical compound that has been widely studied for its potential therapeutic applications.

Mechanism of Action

N-(5-acetamido-2-fluorophenyl)-2,2-dimethylpropanamide 384 is a selective antagonist of the muscarinic acetylcholine receptor subtype M2 and M4. It works by blocking the activity of these receptors, which are involved in the regulation of various physiological processes, including heart rate, smooth muscle contraction, and glandular secretion. By blocking the activity of these receptors, N-(5-acetamido-2-fluorophenyl)-2,2-dimethylpropanamide 384 can help to regulate these physiological processes and improve overall health.
Biochemical and Physiological Effects:
N-(5-acetamido-2-fluorophenyl)-2,2-dimethylpropanamide 384 has been shown to have a number of biochemical and physiological effects. It can help to regulate heart rate, smooth muscle contraction, and glandular secretion. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of certain neurological disorders. N-(5-acetamido-2-fluorophenyl)-2,2-dimethylpropanamide 384 has also been shown to improve cognitive function and memory, which may be beneficial in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(5-acetamido-2-fluorophenyl)-2,2-dimethylpropanamide 384 has a number of advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be produced using standard laboratory techniques. It is also relatively stable and can be stored for extended periods of time. However, there are also limitations to the use of N-(5-acetamido-2-fluorophenyl)-2,2-dimethylpropanamide 384 in lab experiments. It is a relatively specific compound and may not be effective in all experimental models. Additionally, it may have side effects that could impact the results of experiments.

Future Directions

There are a number of future directions for the study of N-(5-acetamido-2-fluorophenyl)-2,2-dimethylpropanamide 384. One potential area of research is the development of more selective antagonists of the muscarinic acetylcholine receptor subtype M2 and M4. This could help to improve the effectiveness of N-(5-acetamido-2-fluorophenyl)-2,2-dimethylpropanamide 384 and reduce its potential side effects. Another area of research is the development of new therapeutic applications for N-(5-acetamido-2-fluorophenyl)-2,2-dimethylpropanamide 384. This could include the treatment of other neurological disorders or the development of new treatments for respiratory disorders. Finally, there is a need for further research into the biochemical and physiological effects of N-(5-acetamido-2-fluorophenyl)-2,2-dimethylpropanamide 384. This could help to better understand the mechanisms of action of this compound and identify new potential therapeutic applications.

Synthesis Methods

The synthesis of N-(5-acetamido-2-fluorophenyl)-2,2-dimethylpropanamide 384 involves the reaction of 2,2-dimethylpropanoyl chloride with 5-amino-2-fluorobenzoic acid to form the intermediate 5-acetamido-2-fluorobenzoic acid. This intermediate is then reacted with 2,2-dimethylpropan-1-amine to form the final product, N-(5-acetamido-2-fluorophenyl)-2,2-dimethylpropanamide 384. The synthesis of N-(5-acetamido-2-fluorophenyl)-2,2-dimethylpropanamide 384 is a relatively simple process and can be accomplished using standard laboratory techniques.

Scientific Research Applications

N-(5-acetamido-2-fluorophenyl)-2,2-dimethylpropanamide 384 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of certain neurological disorders, such as Parkinson's disease and Alzheimer's disease. N-(5-acetamido-2-fluorophenyl)-2,2-dimethylpropanamide 384 has also been studied for its potential use as a treatment for asthma and other respiratory disorders.

properties

IUPAC Name

N-(5-acetamido-2-fluorophenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-8(17)15-9-5-6-10(14)11(7-9)16-12(18)13(2,3)4/h5-7H,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSSZUCTBZTQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)F)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetamido-2-fluorophenyl)-2,2-dimethylpropanamide

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